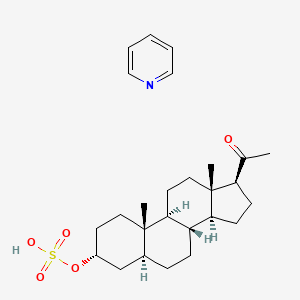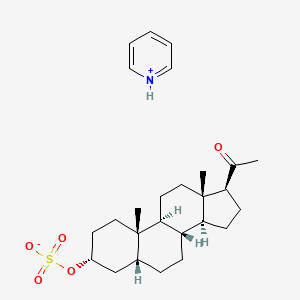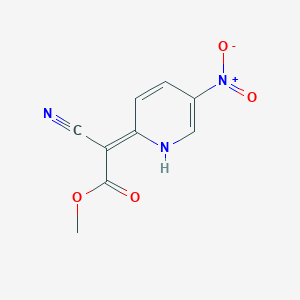
Vitamin D2 SO2 Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin D2 SO2 Adduct, also known as (3β,7E,22E)-6,19-sulfonyl-9,10-secoergosta-5(10),7,22-trien-3-ol, is a biochemical compound with the molecular formula C28H44O3S and a molecular weight of 460.71 g/mol . This compound is a derivative of Vitamin D2 (ergocalciferol) and is primarily used in research settings.
Méthodes De Préparation
The synthesis of Vitamin D2 SO2 Adduct involves the reaction of Vitamin D2 with sulfur dioxide. The process typically includes refluxing the mixture for about 30 minutes . Industrial production methods for this compound are not extensively documented, but the synthesis generally follows standard organic chemistry protocols for sulfonylation reactions.
Analyse Des Réactions Chimiques
Vitamin D2 SO2 Adduct undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Vitamin D2 SO2 Adduct has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of Vitamin D metabolism and its effects on health.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of Vitamin D2 SO2 Adduct involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D-responsive elements in the DNA, regulating the transcription of target genes. These genes are involved in various physiological processes, including calcium homeostasis, immune response, and cell proliferation .
Comparaison Avec Des Composés Similaires
Vitamin D2 SO2 Adduct can be compared with other Vitamin D derivatives such as:
Vitamin D2 (Ergocalciferol): The parent compound, primarily used in dietary supplements.
Vitamin D3 (Cholecalciferol): Another form of Vitamin D, synthesized in the skin upon exposure to sunlight.
Calcitriol (1,25-dihydroxyvitamin D3): The active form of Vitamin D3, which has potent biological effects.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical properties and potential biological activities .
Propriétés
Numéro CAS |
87680-65-7 |
|---|---|
Formule moléculaire |
C₂₈H₄₄O₃S |
Poids moléculaire |
460.71 |
Synonymes |
[(3β,7E,22E)-6,19-sulfonyl-9,10-secoergosta-5(10),7,22-trien-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)
![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)




